molecular formula C20H23N3O5S B2694409 (4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone CAS No. 708221-09-4

(4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone

Cat. No.: B2694409
CAS No.: 708221-09-4
M. Wt: 417.48
InChI Key: NMZYSNYORHJRFK-UHFFFAOYSA-N
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Description

(4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone is a complex organic compound with the molecular formula C12H15N3O5S. It is characterized by the presence of a mesitylsulfonyl group attached to a piperazine ring, which is further connected to a 3-nitrophenyl methanone moiety.

Chemical Reactions Analysis

Types of Reactions

(4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the mesitylsulfonyl group could produce a sulfone .

Scientific Research Applications

Chemistry

In chemistry, (4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where piperazine derivatives have shown efficacy .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of (4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The mesitylsulfonyl group can enhance the compound’s binding affinity and specificity, while the nitrophenyl methanone moiety can participate in redox reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone is unique due to the presence of the mesitylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more versatile in various applications .

Properties

IUPAC Name

(3-nitrophenyl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14-11-15(2)19(16(3)12-14)29(27,28)22-9-7-21(8-10-22)20(24)17-5-4-6-18(13-17)23(25)26/h4-6,11-13H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZYSNYORHJRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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